molecular formula C19H25N3O2S B2592372 N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-57-6

N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2592372
CAS No.: 869346-57-6
M. Wt: 359.49
InChI Key: HZTHISLMIAPARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a core imidazole ring, a prominent pharmacophore in biologically active compounds, which is substituted with a 4-methoxyphenylmethyl group at the N-1 position and is linked via a sulfanyl-acetamide bridge to a cyclohexylamide moiety . The specific combination of these structural features suggests potential for diverse biological activity. Researchers can investigate this compound as a potential candidate for modulating various biological pathways. The imidazole scaffold is a common feature in compounds studied for a range of therapeutic areas, including as inhibitors of viral enzymes like reverse transcriptase in Human Immunodeficiency Virus (HIV-1) and in the development of chemokine receptor antagonists, such as those targeting CXCR4 for potential application in oncology and immunology . Furthermore, the acetamide linkage to a cyclohexyl group is a structural motif found in compounds patented for their activity as Corticotropin-Releasing Hormone (CRF) receptor antagonists, indicating potential research utility in neuropharmacology and stress-related disorders . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

IUPAC Name

N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-24-17-9-7-15(8-10-17)13-22-12-11-20-19(22)25-14-18(23)21-16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTHISLMIAPARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method involves the reaction of cyclohexylamine with 2-bromoacetic acid to form N-cyclohexyl-2-bromoacetamide. This intermediate is then reacted with 1-[(4-methoxyphenyl)methyl]-1H-imidazole-2-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazole vs. Triazole Derivatives

Example Compound : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Key Differences : Replacing the imidazole core with a triazole alters electronic properties and hydrogen-bonding capacity. Triazoles are less basic than imidazoles, which may reduce interactions with acidic biological targets.
Imidazole vs. Oxadiazole Derivatives

Example Compound : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4)

  • Key Differences : Oxadiazole rings are electron-deficient compared to imidazoles, leading to reduced nucleophilicity. The target compound’s imidazole core may engage in stronger π-π stacking or cation-π interactions.
  • Synthetic Routes : Both compounds utilize S-alkylation for sulfanyl bridge formation, but oxadiazole derivatives require additional steps for heterocycle construction .

Substituent Variations on the Imidazole Ring

4-Methoxyphenylmethyl vs. 3,5-Dimethylphenyl

Example Compound : 2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide

  • Key Differences : The 4-methoxy group in the target compound is electron-donating, enhancing solubility and hydrogen-bond acceptor capacity, whereas 3,5-dimethylphenyl groups are lipophilic and electron-neutral.
  • Biological Impact : The dimethylphenyl analog exhibits urease inhibition, suggesting that the target’s methoxy group could improve water solubility without sacrificing affinity .
4-Methoxyphenylmethyl vs. 4-Nitrophenyl

Example Compound : N-Cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (BG14498)

  • Key Differences : The nitro group is strongly electron-withdrawing, increasing metabolic stability but reducing solubility. The target’s methoxy group balances lipophilicity and solubility, making it more suitable for oral bioavailability .

Acetamide Side Chain Modifications

Cyclohexyl vs. Naphthyl Termini

Example Compound : 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide

  • Biological Implications : Naphthyl-terminated analogs may exhibit stronger binding to aromatic enzyme pockets, whereas cyclohexyl groups could improve membrane permeability .
Cyclohexyl vs. Pyridinyl Termini

Example Compound : N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w)

  • Key Differences: Pyridinyl groups introduce basicity and hydrogen-bonding sites.

Biological Activity

N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its unique structural features, which include an imidazole ring, a cyclohexyl group, and a methoxyphenyl moiety. This compound has been studied for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H25N3O2S
  • Molecular Weight : 359.49 g/mol
  • Structural Features :
    • Imidazole ring: Known for its presence in numerous biologically active compounds.
    • Cyclohexyl group: Potentially influences lipophilicity and biological interaction.
    • Methoxyphenyl moiety: May enhance binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties

  • Derivatives of the compound have shown antibacterial and antifungal activities. The imidazole ring's ability to coordinate with metal ions enhances its potential as an enzyme inhibitor, which can be crucial in targeting microbial pathogens.

2. Anticancer Activity

  • Preliminary studies suggest that this compound may possess anticancer properties. The structural components allow for interaction with various cellular pathways involved in cancer progression. For instance, compounds with similar imidazole structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityCell Line TestedIC50 (µM)
Xia et al. AntitumorA54949.85
Fan et al. CytotoxicityNCI-H4600.71
Li et al. CDK InhibitionMCF-70.98

These studies illustrate the compound's potential in inhibiting cancer cell growth and targeting key regulatory proteins involved in cell cycle progression.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially interfering with their function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Table 2: Comparison of Structurally Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamideImidazole ring, dimethylphenyl groupExhibits different biological activities
N-benzenesulfonyl-2-(4-bromophenyl)-acetamideSulfonamide groupKnown for antibacterial properties
4-methylpyridopyrimidinone derivativesPyridine and pyrimidine ringsFocused on neurological applications

This comparative analysis highlights the unique characteristics of this compound, particularly its specific combination of functional groups that may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide?

  • Methodology : A feasible approach involves coupling imidazole-thiol intermediates with cyclohexylacetamide derivatives using carbodiimide-based reagents (e.g., TBTU) in dichloromethane (DCM) under anhydrous conditions. Key steps include:

  • Activation of the carboxylic acid group with TBTU and 2,6-lutidine at 0–5°C to minimize side reactions.
  • Purification via column chromatography using hexane:ethyl acetate (9:3 v/v) as the mobile phase .
  • Confirmation of intermediate formation via TLC and NMR spectroscopy.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify protons and carbons associated with the cyclohexyl group (δ ~1.2–2.0 ppm for CH2, δ ~3.5 ppm for NH), imidazole ring (δ ~7.0–8.0 ppm), and methoxyphenyl moiety (δ ~3.8 ppm for OCH3) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring isotopic patterns match the expected formula.
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (R factor < 0.05) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Antiviral Activity : Test against HIV-1 reverse transcriptase or protease enzymes at concentrations of 1–100 µM, using ELISA-based protocols. Compare IC50 values with known inhibitors like ritonavir .
  • Antibacterial Screening : Employ broth microdilution assays (e.g., against S. aureus or E. coli) with MIC values determined at 24–48 hours .

Advanced Research Questions

Q. How do conformational variations in the crystal structure impact biological activity?

  • Analysis : Single-crystal X-ray studies of analogous compounds reveal that dihedral angles between the imidazole and methoxyphenyl groups (e.g., 54.8° vs. 77.5°) influence binding pocket compatibility. For example:

CompoundDihedral Angle (°)Bioactivity (IC50, HIV-1)
Analog A 54.812.3 µM
Analog B 77.5>100 µM
  • Methodology : Perform molecular dynamics simulations to correlate conformational flexibility with enzyme inhibition profiles .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 8 µg/mL to >128 µg/mL) may arise from:

  • Solubility Variations : Use DMSO stock solutions standardized to <1% v/v in assay media to prevent precipitation.
  • Strain-Specific Resistance : Validate activity against multiple clinical isolates (e.g., C. albicans ATCC 90028 vs. resistant strains) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to ensure reproducibility across triplicate experiments.

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP from ~3.5 to ~2.0, enhancing aqueous solubility.
  • Metabolic Stability : Conduct microsomal incubation assays (human liver microsomes, 1 mg/mL) with LC-MS quantification of parent compound degradation .
  • Protease Sensitivity : Evaluate stability in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) over 24 hours .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key Findings :

  • Imidazole Modification : Replacing the sulfur atom with oxygen (sulfinyl/sulfonyl) reduces antiviral potency by 10-fold, likely due to altered H-bonding .
  • Methoxy Position : Para-methoxy groups enhance cellular uptake compared to ortho-substituted analogs (2.5-fold higher intracellular concentration) .
    • Experimental Design : Synthesize 10–15 derivatives with systematic substitutions (e.g., halogens, alkyl chains) and screen via high-throughput assays .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in cytotoxicity data?

  • Case Study : Conflicting cytotoxicity (CC50) values (e.g., 50 µM vs. 200 µM in HeLa cells) may stem from:

  • Assay Variability : Standardize MTT/WST-1 protocols (incubation time: 48 hours; serum-free conditions).
  • Batch Purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile:water gradient) .
    • Resolution : Cross-validate results in independent labs using identical cell lines and protocols.

Methodological Resources

  • Synthetic Protocols : Refer to carbodiimide-mediated coupling in DCM .
  • Crystallography : Use Mo Kα radiation (λ = 0.71073 Å) for data collection at 298 K .
  • Bioassays : Follow CLSI guidelines for antimicrobial testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.